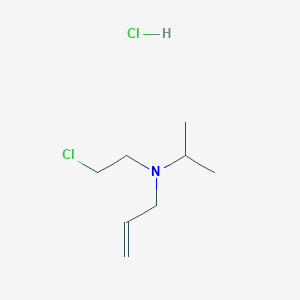
N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a chloroethyl group, a prop-2-enyl group, and a propan-2-amine moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride typically involves the reaction of 2-chloroethylamine with prop-2-enylpropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using batch or continuous processes. The choice of method depends on the desired production scale and efficiency. The industrial process typically includes steps such as raw material preparation, reaction, purification, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Addition Reactions: The prop-2-enyl group can participate in addition reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted amines, alcohols, and other functionalized compounds.
Scientific Research Applications
N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death.
Comparison with Similar Compounds
N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride can be compared with other similar compounds, such as:
N-(2-chloroethyl)-N-nitrosoureas: These compounds are known for their anticancer activity and ability to form DNA adducts.
N-(2-chloroethyl)-N-methylpropan-2-amine: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
N-(2-chloroethyl)-N-cyclohexylpropan-2-amine: Another related compound with distinct chemical and biological properties.
Properties
CAS No. |
367910-19-8 |
|---|---|
Molecular Formula |
C8H17Cl2N |
Molecular Weight |
198.13 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H16ClN.ClH/c1-4-6-10(7-5-9)8(2)3;/h4,8H,1,5-7H2,2-3H3;1H |
InChI Key |
ADROLRAUAACNNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCCl)CC=C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















